molecular formula C11H13N3OS B2620383 3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide CAS No. 632291-80-6

3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2620383
CAS No.: 632291-80-6
M. Wt: 235.31
InChI Key: OMCVFWKKORHZMW-UHFFFAOYSA-N
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Description

3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that belongs to the thienopyridine family. This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core with amino, ethyl, and methyl substituents. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thieno and pyridine derivatives under controlled conditions. For instance, the reaction of 3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine with carboxylic acid derivatives can yield the desired carboxamide compound. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The process may include steps such as purification through crystallization or chromatography to achieve the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted thienopyridine derivatives.

Scientific Research Applications

3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-6-methylthieno[2,3-b]pyridine-2-carboxamide
  • 3-Amino-5-ethylthieno[2,3-b]pyridine-2-carboxamide
  • 3-Amino-6-ethylthieno[2,3-b]pyridine-2-carboxamide

Uniqueness

3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at distinct positions on the thienopyridine core can result in different steric and electronic effects compared to similar compounds, potentially leading to unique properties and applications.

Properties

IUPAC Name

3-amino-6-ethyl-5-methylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-7-5(2)4-6-8(12)9(10(13)15)16-11(6)14-7/h4H,3,12H2,1-2H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCVFWKKORHZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C1C)C(=C(S2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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